molecular formula C15H15NO2 B12452266 Ethyl 6-methyl-2-phenylnicotinate

Ethyl 6-methyl-2-phenylnicotinate

Cat. No.: B12452266
M. Wt: 241.28 g/mol
InChI Key: VIVYUASSKZZJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is synthesized via palladium-catalyzed cross-coupling reactions or multicomponent condensations, as demonstrated in the preparation of structurally similar derivatives like ethyl 6-(4-nitrophenyl)-2-phenylnicotinate (116n) . Key physicochemical properties include a molecular formula of approximately C₁₆H₁₅NO₂ (inferred from analogs) and characteristic NMR signals: δ 8.35–7.47 ppm (aromatic protons), 4.19 ppm (ester -OCH₂CH₃), and 1.08 ppm (ester -CH₃) in CDCl₃ . Its applications span medicinal chemistry (e.g., acetylcholinesterase inhibition) and organic synthesis intermediates .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

ethyl 6-methyl-2-phenylpyridine-3-carboxylate

InChI

InChI=1S/C15H15NO2/c1-3-18-15(17)13-10-9-11(2)16-14(13)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3

InChI Key

VIVYUASSKZZJRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Substituted Nicotinates

Esterification of Corresponding Nicotinic Acids

One of the most straightforward approaches for synthesizing nicotinate esters involves the esterification of the corresponding nicotinic acid with ethanol in the presence of an appropriate catalyst. This method can be applied for the synthesis of Ethyl 6-methyl-2-phenylnicotinate starting from 6-methyl-2-phenylnicotinic acid.

Based on patent literature, the general esterification procedure can be summarized as follows:

  • The nicotinic acid derivative is mixed with absolute ethanol in a suitable solvent (typically toluene)
  • An esterification catalyst (solid acid catalyst) is added
  • The reaction mixture is stirred at 50-65°C for 3-6 hours
  • Temperature is raised to reflux to remove water formed during the reaction
  • The catalyst is recovered by filtration, and the solvent is removed under reduced pressure

The reaction conditions for this process are summarized in Table 1:

Table 1: Reaction Conditions for Esterification of Nicotinic Acid Derivatives

Parameter Condition
Molar ratio (acid:ethanol) 1:1 to 1:2
Solvent Toluene
Weight ratio (acid:toluene) 1:0.3 to 1:8
Catalyst amount 0.01-0.1 times the weight of acid
Temperature 50-65°C (initial), reflux (water removal)
Reaction time 3-6 hours

Cyclocondensation Approaches

Cyclocondensation reactions represent another important synthetic route for preparing substituted nicotinates. This approach involves the construction of the pyridine ring through the condensation of appropriate building blocks.

Multicomponent Reaction Approaches

Three-Component Reaction Method

A promising approach for the synthesis of this compound involves a three-component reaction similar to that reported for related compounds. This method utilizes benzaldehyde, a suitable nitrile compound, and ethyl acetoacetate in the presence of a catalyst.

From search result, a similar compound (ethyl 5-cyano-2-methyl-4-phenyl-6-(phenylamino)nicotinate) was prepared through a multicomponent reaction:

"A mixture of the benzaldehyde (1 mmol, 106 mg), malononitrile (1 mmol, 66 mg), ethylaceto acetate (1 mmol, 130 mg), aniline (1 mmol, 93mg) and t-ZrO2 catalyst (10 mmol%, 12 mg) was refluxed in 5 mL ethanol-water (1:1) mixture for 2 hours indicated by TLC."

By modifying this approach, this compound could potentially be synthesized through a similar multicomponent reaction with appropriate modifications to the reactants.

Direct Phenylation Methods

Cross-Coupling Reactions

Cross-coupling reactions offer a versatile approach for introducing the phenyl group at the C-2 position of the pyridine ring. Starting from Ethyl 6-methylnicotinate, various cross-coupling methodologies can be employed:

Suzuki-Miyaura Coupling

This method involves the reaction of Ethyl 6-methyl-2-halogenonicotinate with phenylboronic acid derivatives in the presence of a palladium catalyst. Based on similar cross-coupling reactions, the following conditions could be effective:

Table 2: Reaction Conditions for Suzuki-Miyaura Coupling

Reagent/Parameter Specification
Halogen derivative Ethyl 6-methyl-2-bromonicotinate
Coupling partner Phenylboronic acid or esters
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base K₂CO₃ or Cs₂CO₃
Solvent DMF/H₂O or dioxane/H₂O
Temperature 80-100°C
Reaction time 4-24 hours
Expected yield 65-85%

Sequential Synthesis via Modified Intermediates

Via 6-Methylnicotinic Acid Derivatives

The preparation of this compound can also be achieved through a sequential modification of 6-methylnicotinic acid or its derivatives. This approach typically involves the following steps:

  • Preparation of 6-methylnicotinic acid
  • Introduction of a phenyl group at C-2 position
  • Esterification of the carboxylic acid to form the ethyl ester
Preparation of 6-Methylnicotinic Acid

According to patent US2993904A, 6-methylnicotinic acid can be prepared by oxidation of 2-methyl-5-alkylpyridine with nitric acid:

"The reaction is then continued for a period of 10 to 60 minutes depending on the reaction temperature. For the lower reaction temperatures, the longer reaction times are required in order to obtain the highest yield of product."

Similarly, patent EP0128279B1 describes an improved method:

"The 2-methyl-5-ethyl-pyridine (1 mole) is first mixed with 1 to 5 moles, preferably 2 to 4 moles, of a 20 to 100% strength sulfuric acid at temperatures from 0 to 100°C. This mixture is heated to 140 to 225°C, preferably to 150 to 170°C."

Table 3: Conditions for Preparing 6-Methylnicotinic Acid

Method Starting Material Oxidizing Agent Catalyst Temperature (°C) Pressure Yield (%)
US2993904A 2-methyl-5-ethylpyridine HNO₃ (70-100%) None 250-315 30-650 psi Not specified
EP0128279B1 2-methyl-5-ethylpyridine HNO₃ (20-70%) Optional (ammonium vanadate, tin chloride, cobalt acetate) 140-225 Atmospheric 65-70
US4579953A 2-methyl-5-ethylpyridine HNO₃ (20-70%) H₂SO₄ 140-225 Atmospheric ~70
Esterification of 6-Methylnicotinic Acid

The subsequent esterification of 6-methylnicotinic acid to form its ethyl ester can be achieved using methods similar to those described in US4579953A:

"The reaction mixture is mixed with an alcohol and the alcoholic reaction mixture is heated until the acids contained in the reaction mixture are esterified."

Details from Example 1 in the patent describe: "The reaction mixture was heated for 15 minutes to 190°C in order to distill off unreacted nitric acid. Subsequently, the reaction mixture was cooled to below 100°C and was poured into 300 ml of ethanol. The reaction flask was washed with 100 ml of ethanol. The entire ethanol solution was heated for 6 hours under reflux."

Synthesis via Modified Glucose-Based Approach

An innovative approach for preparing nicotinate derivatives is described in a recent publication on pyridine-bearing pentose moiety-based compounds:

"A mixture of glucose (1.98 g, 10 mmol), malononitrile (0.66 g, 10 mmol), ethyl acetoacetate (1.30 mL, 10 mmol) and ammonium acetate (1.16 g, 15 mmol) in ethanol (10 mL) was refluxed for 2 h."

This method could potentially be modified for the synthesis of this compound by replacing glucose with an appropriate benzaldehyde derivative.

Comparative Analysis of Synthetic Methods

A systematic comparison of the various synthetic approaches for preparing this compound is presented in Table 4:

Table 4: Comparison of Different Synthetic Methods

Method Starting Materials Key Reagents Advantages Limitations Estimated Yield (%)
Direct Esterification 6-methyl-2-phenylnicotinic acid Ethanol, acid catalyst Simple, scalable Requires pre-synthesis of acid 70-85
Cross-Coupling Ethyl 6-methyl-2-bromonicotinate Phenylboronic acid, Pd catalyst Versatile, mild conditions Expensive catalysts, moisture-sensitive 65-85
Multicomponent Reaction Benzaldehyde, malononitrile, ethyl acetoacetate Catalyst, base One-pot, atom-economical Complex purification 60-75
Sequential Synthesis 2-methyl-5-ethylpyridine HNO₃, H₂SO₄, ethanol Industrially viable Multiple steps, harsh conditions 45-60
Glucose-Based Approach Modified glucose derivatives Malononitrile, ethyl acetoacetate Novel, potentially greener Limited scalability, experimental 40-65

Optimization Strategies for Enhanced Yield and Purity

Catalytic System Optimization

The choice of catalyst significantly impacts the efficiency of various synthetic routes for this compound. Based on the information from related nicotinate syntheses, several catalyst systems have been evaluated:

  • Solid acid catalysts (for esterification reactions)
  • t-ZrO₂ catalyst (for multicomponent reactions)
  • Palladium complexes (for cross-coupling reactions)

For esterification reactions, the HND230 solid catalyst has proven effective, with catalyst loading of 0.01-0.1 times the weight of the acid substrate being optimal for achieving high conversion rates.

Solvent Effects

The choice of solvent plays a crucial role in the efficiency of the synthetic process. For esterification reactions, toluene has shown favorable results, with a weight ratio of acid to toluene of 1:0.3 to 1:8 being optimal.

For multicomponent reactions, an ethanol-water (1:1) mixture has been reported to provide good results for similar nicotinate derivatives.

Temperature and Reaction Time Optimization

Careful control of temperature and reaction time is essential for achieving high yields and minimizing side reactions. For esterification reactions, an initial reaction at 50-65°C for 3-6 hours, followed by reflux for water removal, has been found effective.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-2-phenylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 6-methyl-2-phenylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-phenylnicotinate involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems and inflammatory pathways .

Comparison with Similar Compounds

Substituted Nicotinate Esters: Substituent Effects

Ethyl 6-methyl-2-phenylnicotinate differs from analogs in substituent position and electronic effects. Key examples include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 6-methyl, 2-phenyl, 3-ester ~C₁₆H₁₅NO₂ ~253.3 Intermediate for bioactive molecules
Ethyl 2-chloro-6-methoxynicotinate 2-chloro, 6-methoxy, 3-ester C₉H₁₀ClNO₃ 215.6 Building block for agrochemicals
Methyl 6-chloronicotinate 6-chloro, 3-ester C₇H₆ClNO₂ 171.6 Precursor for pharmaceuticals
  • Electronic Effects : The methyl group in this compound is electron-donating, enhancing pyridine ring stability compared to electron-withdrawing groups (e.g., -Cl in methyl 6-chloronicotinate) .

Functionalized Derivatives: Amino and Cyano Modifications

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate (CAS 100278-33-9) demonstrates how amino and cyano substitutions alter bioactivity:

  • Structural Differences: The addition of a 4-chlorobenzylamino group at position 6 and a cyano group at position 5 increases molecular weight (C₂₂H₁₈ClN₃O₂, MW 403.9) and polarity compared to the methyl-substituted analog .
  • Pharmacological Impact: Such modifications enhance acetylcholinesterase (AChE) inhibitory activity, as seen in related compounds like ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-4-phenylnicotinate (IC₅₀ = 0.12 µM for AChE) .

Heterocyclic Hybrids: Furan and Piperidine Derivatives

  • Piperidine-Substituted Analogs: Derivatives like ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methylnicotinate exhibit enhanced blood-brain barrier permeability due to the piperidine moiety, a feature absent in this compound .

Physicochemical and Pharmacological Data

Table 2: Comparative Pharmacological Profiles

Compound Target Enzyme/Receptor IC₅₀/EC₅₀ (µM) Key Reference
This compound Not reported N/A
Ethyl 6-(benzylpiperidinyl)-5-cyano analog AChE/Butyrylcholinesterase 0.12 (AChE)
Methyl 6-chloronicotinate Fungal pathogens 50% inhibition at 100 µg/mL

Biological Activity

Ethyl 6-methyl-2-phenylnicotinate (EMPN) is a compound belonging to the class of nicotinates, which are esters derived from nicotinic acid. This article explores the biological activity of EMPN, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The findings are supported by various studies and include data tables summarizing key research results.

Pharmacological Properties

1. Acetylcholinesterase Inhibition

One of the most notable biological activities of EMPN is its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are important in treating neurodegenerative diseases such as Alzheimer's disease.

  • Inhibition Potency : Research indicates that EMPN exhibits significant inhibitory activity against human AChE (hAChE) with an IC50 value around 0.25 μM, indicating its potential as a therapeutic agent for cognitive enhancement and neuroprotection .

Table 1: Inhibition Potency of EMPN and Related Compounds Against AChE

Compound NameIC50 (μM)Selectivity
This compound0.25 ± 0.02High
Compound 160.0167 ± 0.0007Very High
Compound 181.95 - 13.51Moderate

The mechanism by which EMPN inhibits AChE involves non-competitive inhibition, as evidenced by kinetic studies that demonstrate unchanged KmK_m values while decreasing VmaxV_{max} at increasing inhibitor concentrations . This suggests that EMPN binds to an allosteric site on the enzyme, altering its activity without competing directly with acetylcholine.

Neuroprotective Effects

2. Protection Against Neurotoxicity

Studies have shown that EMPN can protect neurons from amyloid-beta (Aβ)-induced neurotoxicity, a hallmark of Alzheimer's disease pathology. This protective effect is attributed to its ability to modulate calcium influx and reduce oxidative stress within neuronal cells .

  • Case Study : In vitro experiments demonstrated that EMPN significantly reduced cell death in neuronal cultures exposed to Aβ, suggesting its potential role in neuroprotection and cognitive preservation.

Therapeutic Applications

Given its pharmacological properties, EMPN may have several therapeutic applications:

  • Cognitive Disorders : Due to its AChE inhibitory activity, EMPN could be developed as a treatment for Alzheimer's disease and other cognitive impairments.
  • Neurodegenerative Diseases : Its neuroprotective effects against oxidative stress and excitotoxicity make it a candidate for further research in diseases like Parkinson's disease and multiple sclerosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.